molecular formula C24H30ClN3O2 B2952075 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1049372-92-0

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2952075
CAS No.: 1049372-92-0
M. Wt: 427.97
InChI Key: DASCUOZXBSWSFN-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS Number 1049372-92-0) is a synthetic organic compound with the molecular formula C24H30ClN3O2 and a molecular weight of 427.97 g/mol . This chemical features a distinct molecular architecture combining a 4-phenyloxane carboxamide group linked via an ethyl chain to a 4-(4-chlorophenyl)piperazine moiety . Its structure is representative of a class of compounds investigated for their potential interaction with central nervous system targets, particularly dopamine receptors . Piperazine-containing compounds are of significant interest in medicinal chemistry and neuroscience research due to their ability to act as ligands for dopaminergic receptors . Specifically, structural analogs sharing the 4-arylpiperazine subgroup have demonstrated high affinity and selectivity for dopamine receptor subtypes (such as D3 and D4) in preclinical research . These compounds serve as crucial research tools for studying receptor function and elucidating the pathways involved in various neuropsychiatric conditions . The presence of the 4-phenyloxane group may be explored to modulate the compound's physicochemical properties and receptor interaction profile. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASCUOZXBSWSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves the following steps :

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.

    Coupling with Oxane Carboxamide: The intermediate is then coupled with 4-phenyloxane-4-carboxamide under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents at specific positions within the molecule .

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications :

    Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying dopamine D4 receptor interactions and signaling pathways.

    Medicine: The compound’s high affinity for dopamine D4 receptors makes it a potential candidate for developing therapeutic agents for neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural similarities and differences between the target compound and key analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (Target) Piperazine + oxane 4-Chlorophenyl, ethyl linker, 4-phenyloxane, carboxamide C24H28ClN3O2 438.0 Oxane ring introduces steric bulk; carboxamide enhances hydrogen-bonding potential.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl, ethyl, carboxamide C13H18ClN3O 283.8 Chair conformation of piperazine; N–H⋯O hydrogen bonds in crystal .
N-(4-Chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide Piperazine + piperazine 4-Chlorophenyl, 4-methoxyphenyl, oxoethyl, carboxamide C24H28ClN5O4 486.0 Dual piperazine cores; methoxy group may enhance lipophilicity.
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide Piperazine 4-Chlorophenyl, furan-methyl, oxoethyl, carboxamide C18H21ClN4O3 376.8 Furan moiety introduces aromatic heterocycle; may alter metabolic stability.
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Piperidine Benzyl, phenylamino, carboxamide C20H23N3O2 337.4 Piperidine (6-membered ring) vs. piperazine (6-membered with two N atoms); reduced basicity.

Key Observations :

  • Piperazine vs.
  • Substituent Effects : The 4-chlorophenyl group is conserved in most analogs, suggesting its role in target binding. However, substituents like methoxyphenyl or furan modulate electronic properties and solubility.
  • Carboxamide Linkage : Present in all compounds, this group facilitates hydrogen bonding, critical for receptor affinity or crystallinity .

Physicochemical Data Limitations

Notable data gaps in the evidence include:

  • Missing melting points, solubility, and LogP values for most compounds.
  • Limited in vitro or in vivo pharmacological profiling (e.g., IC50, Ki values).

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide, often referred to in literature as a derivative of piperazine, has garnered attention for its significant biological activities. This compound is particularly noted for its interactions with various neurotransmitter receptors, especially dopamine receptors, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2OC_{19}H_{23}ClN_2O with a molecular weight of approximately 343.85 g/mol. The structure features a piperazine ring, which is crucial for its biological activity, particularly in modulating neurotransmitter systems.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interaction with dopamine receptors. Research indicates that it has a high affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, demonstrating selectivity over other receptor subtypes such as D2 and serotonin receptors . This selectivity may suggest potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Table 1: Affinity of this compound at Various Receptors

Receptor TypeAffinity (IC50)
Dopamine D40.057 nM
Dopamine D2>10,000 nM
Serotonin 5-HT1ANot specified

The mechanism by which this compound exerts its effects involves binding to the dopamine D4 receptor, which plays a significant role in the modulation of mood and cognition. The high selectivity for D4 over D2 suggests that it may have fewer side effects typically associated with broader dopamine receptor antagonists.

Case Studies and Research Findings

  • Dopamine Receptor Binding Studies : In one study, various derivatives were synthesized and tested for their binding affinities to dopamine receptors. The compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide was highlighted for its exceptional selectivity towards the D4 receptor .
  • Anticancer Activity : Another investigation into related compounds showed that derivatives containing the piperazine moiety exhibited anticancer properties, although specific data on this compound was limited . However, the structural similarities suggest potential for similar activity.
  • Inhibition Studies : Additional research has focused on enzyme inhibition properties of piperazine derivatives. Compounds similar to this compound have shown moderate to strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease through cholinergic modulation.

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